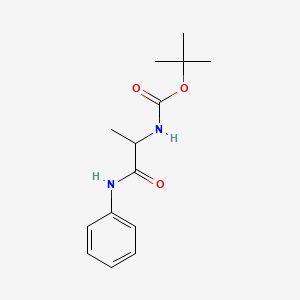

N-Phenyl 2-(BOC-amino)propanamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(1-anilino-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOCJOYAOSCKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenyl 2 Boc Amino Propanamide and Its Analogues

Strategies for Amide Bond Formation

The formation of the amide linkage between an N-Boc protected amino acid, like Boc-alanine, and an aniline (B41778) is a critical step that relies on the activation of the carboxylic acid moiety. researchgate.net This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. masterorganicchemistry.comyoutube.com

Conventional Coupling Reagent Applications (e.g., DCC, EDCI)

Carbodiimides are a cornerstone of amide bond synthesis due to their effectiveness as dehydrating agents. researchgate.net N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are among the most common reagents for this purpose. peptide.comnih.gov The general mechanism involves the attack of the carboxylic acid onto the carbodiimide, forming a highly reactive O-acylisourea intermediate. masterorganicchemistry.comyoutube.com This intermediate is then susceptible to nucleophilic attack by the amine (e.g., aniline) to yield the desired amide, N-Phenyl 2-(BOC-amino)propanamide. youtube.com

The primary byproduct of DCC-mediated reactions is N,N'-dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can often be removed by filtration. peptide.comwikipedia.org However, removing trace amounts can be challenging. wikipedia.org In contrast, the urea (B33335) byproduct derived from EDCI is water-soluble, allowing for its removal through aqueous extraction during workup, making it a preferred reagent in many applications, especially when product purification is complex. peptide.comnih.gov To minimize the risk of racemization at the alpha-carbon of the amino acid during activation, additives like 1-Hydroxybenzotriazole (HOBt) are frequently included. peptide.comnih.gov HOBt traps the O-acylisourea to form an active ester, which then reacts with the amine more cleanly. nih.gov

| Coupling Reagent | Typical Co-Reagent/Additive | Key Features & Byproduct Handling |

|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP (catalytic) | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. peptide.comwikipedia.org Cost-effective for large-scale synthesis. |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP (catalytic) | Forms water-soluble urea byproduct, removed by aqueous workup. peptide.comnih.gov Preferred for ease of purification. |

Phosphonium (B103445) Salt-Mediated Amidation Approaches

Phosphonium salt-based reagents are highly efficient for amide bond formation, particularly in peptide synthesis where minimizing racemization is crucial. Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity. peptide.com These reagents react with the carboxylic acid to form an activated HOBt ester intermediate, which rapidly couples with the amine. peptide.com

A more recent approach involves the in situ generation of phosphonium salts. For instance, a mixture of triphenylphosphine (B44618) (PPh₃) and N-chlorophthalimide can generate chloro- and imido-phosphonium salts directly in the reaction mixture. nih.govacs.org These species activate the carboxylic acid to form an acyloxy-phosphonium salt, which serves as the key intermediate for amidation. nih.gov This method allows for the transformation of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides at room temperature in good to excellent yields. nih.govacs.org

| Reagent Type | Example Reagent | Mechanism of Action |

|---|---|---|

| Pre-formed Phosphonium Salt | PyBOP, HBTU | Reacts with carboxylic acid to form a highly reactive activated ester (e.g., OBt ester), which couples with the amine. peptide.com |

| In Situ Generated Phosphonium Salt | PPh₃ / N-chlorophthalimide | Generates chloro- and imido-phosphonium salts in the reaction, which activate the carboxylic acid for amine attack. nih.govacs.org |

Solid-Phase Synthesis Techniques for this compound Scaffolds

Solid-phase synthesis offers a powerful platform for the construction of libraries of compounds based on a common scaffold. For a molecule like this compound, this technique would typically involve attaching a precursor to a solid support (resin) and building the molecule step-by-step. osti.gov

In one strategy, an N-Boc amino acid could be anchored to a resin, such as a Merrifield or PAM resin. chempep.com Following deprotection of the Boc group, subsequent coupling reactions can be performed. To generate the N-phenyl amide moiety, the synthesis could be designed on a resin that, upon cleavage, yields a C-terminal amide. For example, using a Rink Amide resin, a peptide chain can be assembled, and cleavage with an acid like trifluoroacetic acid (TFA) releases the final product as a C-terminal amide. researchgate.net Alternatively, an unnatural amino amide can be synthesized by converting resin-bound glycine (B1666218) to an activated benzophenone (B1666685) imine, followed by C-alkylation, hydrolysis, and cleavage from the resin. researchgate.net This approach allows for the creation of diverse libraries of peptide amides with unnatural side chains. researchgate.net

Boc Protecting Group Chemistry

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide organic synthesis. jk-sci.comfishersci.co.uk Its popularity stems from its stability under a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions. total-synthesis.comorganic-chemistry.org This chemical behavior makes it an integral part of an "orthogonal" protection strategy, where different protecting groups can be removed selectively without affecting others. total-synthesis.commasterorganicchemistry.com

Introduction and Removal of the Boc Group in this compound Precursors

Introduction: The Boc group is typically introduced to an amine, such as the one in an alanine (B10760859) precursor, using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). jk-sci.comnih.gov The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O. jk-sci.comchemistrysteps.com This process is often carried out in the presence of a mild base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) in a solvent system such as aqueous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.comtotal-synthesis.comnih.gov The reaction proceeds smoothly, usually at room temperature or 0°C, to give the N-Boc protected amino acid in high yield. nih.gov

Removal: The deprotection of the Boc group is most commonly achieved using a strong acid, typically neat trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. masterorganicchemistry.comnih.govchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), which triggers the fragmentation of the protecting group. chemistrysteps.com This cleavage results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.comchemistrysteps.com The tert-butyl cation is typically scavenged by forming isobutene. total-synthesis.com

| Transformation | Common Reagents | Typical Conditions | Mechanism Highlights |

|---|---|---|---|

| Protection (Amination) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) | THF/H₂O or DCM, 0°C to RT | Nucleophilic attack of the amine on the Boc anhydride. jk-sci.comchemistrysteps.com |

| Deprotection | Trifluoroacetic acid (TFA) or HCl in dioxane | DCM or neat, RT | Acid-catalyzed cleavage via a stable tert-butyl cation. total-synthesis.comchemistrysteps.com |

Selective Deprotection Methodologies

In the synthesis of more complex molecules, multiple protecting groups are often used. The ability to selectively remove one protecting group while leaving others intact is crucial. The Boc group is acid-labile, which makes it orthogonal to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and groups removed by hydrogenolysis, such as Cbz (carboxybenzyl). total-synthesis.commasterorganicchemistry.com

Selective deprotection can also be achieved between different types of Boc-protected amines or in the presence of other acid-sensitive groups. For example, conditions have been developed to selectively cleave aromatic N-Boc groups in the presence of aliphatic N-Boc amines using Montmorillonite K10 clay. jk-sci.com Conversely, zinc bromide (ZnBr₂) in dichloromethane has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups untouched. jk-sci.com Furthermore, certain Lewis acids, like cerium(III) chloride, have been used for the selective deprotection of tert-butyl esters in the presence of N-Boc groups, highlighting the fine-tuning possible in deprotection strategies. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis

The creation of the stereocenter in this compound and its analogues can be effectively achieved through enantioselective and diastereoselective synthetic routes. These approaches are designed to favor the formation of one enantiomer or diastereomer over others, a critical aspect in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. nih.gov

Chiral Auxiliary-Driven Approaches for Propanamide Stereocenters

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of propanamide stereocenters. researchgate.net These are chiral molecules that are covalently attached to the substrate, creating a chiral environment that directs the approach of reagents to one face of the molecule over the other. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

A common strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. In a typical sequence for a propanamide synthesis, the chiral auxiliary is first acylated with a propanoyl group. The resulting N-acyl oxazolidinone can then undergo various reactions, such as alkylation or, in the context of forming the 2-amino group, an electrophilic amination. The steric hindrance provided by the substituent on the chiral auxiliary (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, leading to a highly diastereoselective reaction.

Another notable class of chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. rsc.org These auxiliaries have demonstrated remarkable stereocontrol in alkylation reactions to form quaternary carbon centers and can be applied to the synthesis of α-substituted amides. rsc.org The amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification by recrystallization. rsc.org

The selection of the chiral auxiliary is crucial and depends on the specific reaction and desired stereochemical outcome. The table below summarizes some common chiral auxiliaries and their typical applications in asymmetric synthesis, which are relevant to the formation of chiral propanamide structures.

| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) |

| (4R,5S)-4-Methyl-5-phenyloxazolidinone | Asymmetric alkylation | >95% |

| (4S)-4-Isopropyloxazolidinone | Asymmetric aldol (B89426) additions | >98% |

| (1S,2S)-Pseudoephenamine | Asymmetric alkylation | up to >99% |

| (R)-2-Phenyl-2-propylsulfinamide | Asymmetric addition to imines | up to >99% |

This table presents representative data for common chiral auxiliaries used in asymmetric synthesis relevant to the formation of chiral centers in amides.

Asymmetric Induction in the Formation of this compound

Asymmetric induction is the process by which a chiral entity within a reactant molecule influences the stereochemical course of a reaction, leading to the preferential formation of one stereoisomer. In the synthesis of this compound, this is typically achieved by employing a chiral auxiliary attached to the propanoic acid moiety or by using a chiral amine source in the amidation step.

One conceptual approach involves the coupling of N-BOC-L-alanine (a readily available chiral building block) with aniline. To prevent racemization of the chiral center in the amino acid during amide bond formation, specialized coupling reagents that minimize the formation of oxazolone (B7731731) intermediates are employed. rsc.org The use of such reagents is critical to maintain the enantiomeric purity of the starting material through to the final product.

Alternatively, a prochiral propanoic acid derivative can be coupled to a chiral amine or a chiral aniline equivalent. However, for the synthesis of this compound, the chirality resides on the acyl portion of the molecule, making the former strategy more direct.

The following table illustrates the effect of different coupling reagents on the degree of racemization in peptide synthesis, a process analogous to the amidation required for this compound.

| Coupling Reagent | Racemization |

| DCC/HOBt | Low |

| HATU | Very Low |

| T3P® | Very Low |

| EDC | Low to Moderate |

This table highlights common coupling reagents and their general propensity to cause racemization during amide bond formation. nih.govrsc.orgfrontiersin.org

Control of Stereochemistry via Auxiliary Design

The design of the chiral auxiliary is a key factor in controlling the stereochemistry of the final product. The steric and electronic properties of the auxiliary dictate the facial selectivity of the reaction. For instance, in the case of Evans oxazolidinone auxiliaries, the substituent at the C4 position directs the incoming electrophile to the opposite face of the enolate.

The "SuperQuat" family of chiral auxiliaries, which are 5,5-dimethyloxazolidin-2-ones, were developed to provide even greater stereocontrol. nih.gov The gem-dimethyl substitution at the C5 position restricts the conformation of the N-acyl chain, leading to enhanced diastereofacial selectivity compared to the original Evans auxiliaries. nih.gov This enhanced rigidity can be particularly beneficial in achieving high diastereoselectivity in the synthesis of sterically demanding amides.

The strategic selection of a chiral auxiliary, based on its inherent stereochemical bias and compatibility with the reaction conditions, is therefore a cornerstone of modern asymmetric synthesis for producing enantiomerically pure compounds like this compound.

Mechanistic Investigations of Reactions Involving N Phenyl 2 Boc Amino Propanamide

Elucidation of Reaction Pathways in Derivatization

No specific studies on the derivatization of N-Phenyl 2-(BOC-amino)propanamide were identified that included an elucidation of the reaction pathways.

Kinetic Studies of Transformations

No kinetic studies concerning the chemical transformations of this compound could be located in the searched literature.

Transition State Analysis in this compound Reactivity

No publications containing a transition state analysis for reactions involving this compound were found.

Advanced Structural Elucidation and Conformational Analysis of N Phenyl 2 Boc Amino Propanamide

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For N-Phenyl 2-(BOC-amino)propanamide , a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a comprehensive picture of its atomic connectivity and functional groups.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

For This compound , the expected ¹H NMR spectrum would exhibit distinct signals for the protons of the phenyl ring, the amide N-H, the BOC-protected amine N-H, the alpha-proton on the chiral center, the methyl group of the alanine (B10760859) residue, and the tert-butyl group of the BOC protecting group. The chemical shifts and coupling patterns of these protons would be indicative of their electronic environment and spatial relationships.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the amide, the carbonyl carbon of the carbamate (B1207046) (BOC group), the aromatic carbons of the phenyl ring, the alpha-carbon, the methyl carbon of the alanine moiety, and the carbons of the tert-butyl group.

While specific experimental data for This compound is not widely published, data from the closely related precursor, N-Boc-L-alanine , can provide insight into the expected chemical shifts for the alanine portion of the molecule.

Table 1: Representative ¹H NMR Data for N-Boc-L-alanine Note: Data for a related compound, not the title compound.

| Proton Assignment | Chemical Shift (ppm) |

| CH₃ (alanine) | 1.44 (d, J=7.2 Hz) |

| C(CH₃)₃ (BOC) | 1.46 (s) |

| α-CH (alanine) | 4.35 (m) |

| NH (BOC) | 5.05 (d, J=7.8 Hz) |

| COOH | 10.5 (br s) |

Data sourced from publicly available spectra of N-Boc-L-alanine.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For This compound , key vibrational modes would include the N-H stretching vibrations of the amide and carbamate groups, the C=O stretching vibrations of the amide and BOC-group, and the characteristic vibrations of the phenyl ring.

The IR spectrum is expected to show strong absorption bands for the carbonyl groups. The amide I band (primarily C=O stretch) and the amide II band (a combination of N-H bending and C-N stretching) are particularly diagnostic. The N-H stretching vibrations typically appear as sharp to broad bands in the region of 3200-3400 cm⁻¹.

Table 2: Representative IR Absorption Frequencies for Related Amides Note: Data for related compounds, not the title compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Compound |

| Amide N-H | Stretch | ~3313 | Dipeptide derivative nih.gov |

| Amide C=O | Amide I Stretch | ~1683 | Dipeptide derivative nih.gov |

| Amide N-H/C-N | Amide II Bend/Stretch | ~1558 | Dipeptide derivative nih.gov |

| Carbamate C=O | Stretch | ~1748 | Dipeptide derivative nih.gov |

Data sourced from a published study on a related dipeptide. nih.gov The exact positions of these bands in This compound may vary due to differences in molecular structure and intermolecular interactions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For This compound (molecular formula C₁₄H₂₀N₂O₃), the expected molecular weight is approximately 264.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the tert-butyl group or the entire BOC group, as well as cleavage of the amide bond, providing further evidence for the compound's structure. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺.

Table 3: Mass Spectrometry Data for N-phenylpropanamide Note: Data for a related compound, not the title compound.

| Ion | m/z | Interpretation |

| [C₉H₁₁NO]⁺ | 149 | Molecular Ion |

| [C₆H₅NH₂]⁺ | 93 | Fragment corresponding to aniline (B41778) |

| [C₂H₅CO]⁺ | 57 | Acylium ion fragment |

Data sourced from the NIST WebBook for N-phenylpropanamide.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of This compound can be grown, single-crystal X-ray diffraction would definitively establish its molecular structure. This would include the determination of the absolute configuration of the chiral center (assuming an enantiomerically pure sample derived from L- or D-alanine). Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the torsion angles of the peptide backbone and the orientation of the phenyl and BOC groups.

To date, a crystal structure for This compound has not been reported in the publicly accessible crystallographic databases. However, the crystal structure of a related compound, N-benzoylalanine , has been determined. nih.gov Analysis of such structures can provide insights into the likely bond lengths and angles in the alanine-anilide portion of the target molecule.

Table 4: Selected Bond Lengths from the Crystal Structure of N-Benzoylalanine Note: Data for a related compound, not the title compound.

| Bond | Bond Length (Å) |

| C(carbonyl)-N(amide) | ~1.34 |

| C(alpha)-N(amide) | ~1.45 |

| C(alpha)-C(carbonyl) | ~1.52 |

Data are typical values for peptide-like structures and are illustrated by the published structure of N-benzoylalanine. nih.gov

The packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. For This compound , the presence of both hydrogen bond donors (the N-H groups of the amide and carbamate) and acceptors (the C=O groups) suggests that hydrogen bonding would be a dominant feature in its crystal packing.

Specifically, one would expect to observe intermolecular hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, a common motif in the crystal structures of peptides and amides. The phenyl rings could also participate in π-π stacking interactions, further stabilizing the crystal lattice. A detailed analysis of these interactions, which would be possible with X-ray crystallographic data, is crucial for understanding the solid-state properties of the compound.

Conformational Analysis

Experimental Approaches to Conformational Preferences

Experimental methods provide direct evidence of the preferred conformations of this compound in both the solid state and in solution.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. For analogs of this compound, such as (R)-Boc-2-amino-N-(2-cyanophenyl)-3-phenylpropanamide, X-ray analysis has revealed specific conformations stabilized by intramolecular and intermolecular interactions within the crystal lattice. mdpi.comsemanticscholar.org In the solid state of this related molecule, both amide groups were found to adopt a Z conformation. mdpi.com The packing of molecules in the crystal is often governed by hydrogen bonding, as seen in the formation of pseudo centrosymmetric dimers in similar structures. mdpi.com While no direct crystal structure of this compound is publicly available, analysis of related compounds suggests that the solid-state conformation would likely be influenced by the formation of strong hydrogen bonds involving the N-H and C=O groups of the amide and carbamate functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, molecules are typically more flexible, and NMR spectroscopy is the primary tool for investigating their conformational equilibria. For molecules like this compound, several NMR parameters are sensitive to conformation:

Chemical Shifts: The chemical shifts of protons and carbons are influenced by their local electronic environment, which changes with conformation. Temperature-dependent NMR studies of related BOC-protected amino alcohols have shown significant changes in the chemical shifts of NH and BOC group protons, indicating a shift in the populations of different conformers at varying temperatures. chemrxiv.org

Nuclear Overhauser Effect (NOE): NOE studies provide information about the through-space proximity of protons. The observation of NOEs between specific protons can confirm the preference for certain spatial arrangements of the phenyl and BOC groups relative to the propanamide backbone. nih.gov

Coupling Constants: Three-bond coupling constants (³J) are related to the dihedral angle between the coupled nuclei via the Karplus equation. Measuring these constants can provide quantitative information about the preferred dihedral angles along the molecule's backbone.

The combination of one- and two-dimensional NMR experiments is crucial for the complete assignment of proton and carbon signals and for extracting detailed conformational information. nih.govnih.gov

Theoretical and Computational Studies on N Phenyl 2 Boc Amino Propanamide

Molecular Dynamics Simulations and Conformation Sampling

Theoretical and computational chemistry provides powerful tools to investigate the conformational landscape and dynamic behavior of molecules like N-Phenyl 2-(BOC-amino)propanamide. Molecular dynamics (MD) simulations, in particular, offer a window into the atomic-level movements and interactions of the molecule over time, which are crucial for understanding its structure-property relationships.

While specific molecular dynamics studies on this compound are not extensively documented in the reviewed literature, the behavior of its constituent parts—the N-phenylamide group, the alanine (B10760859) core, and the BOC-protecting group—has been explored in various contexts. For instance, MD simulations of alanine-rich peptides are commonly used to study protein folding and amyloid formation, providing insights into the conformational preferences of the alanine backbone. These studies often reveal a propensity for alanine residues to adopt helical or extended β-sheet structures, driven by a combination of hydrophobic effects and hydrogen bonding.

In a simulation of this compound, one would expect to observe significant conformational flexibility. The key dihedral angles defining the backbone and side-chain orientations would be of primary interest. These include the phi (φ), psi (ψ), and omega (ω) angles of the alanine backbone, as well as the chi (χ) angles related to the phenyl and BOC groups.

Conformation sampling through techniques like replica exchange molecular dynamics (REMD) or metadynamics could be employed to overcome energy barriers and explore a wider range of the conformational space. These advanced simulation methods would help in identifying the most stable conformers and the transition pathways between them.

The conformational preferences of similar molecules have been investigated through crystallographic studies. For example, the crystal structure of N-(Boc-l-alanine)allylamine reveals a trans conformation for the urethane (B1682113) linkage of the BOC group. researchgate.net This suggests that the amide bond in this compound is also likely to favor a planar, trans configuration.

A hypothetical molecular dynamics simulation of this compound would likely focus on the parameters outlined in the following table:

| Simulation Parameter | Typical Value/Method | Rationale |

|---|---|---|

| Force Field | AMBER, CHARMM, or GROMOS | These are standard force fields for biomolecular simulations, providing well-parameterized terms for amino acids and related derivatives. |

| Solvent Model | Explicit water (e.g., TIP3P) | To accurately model the solvent-solute interactions and their influence on conformation. |

| Temperature | 300 K | To simulate behavior at or near room temperature. |

| Pressure | 1 atm | To maintain standard atmospheric pressure. |

| Simulation Time | >100 ns | To ensure adequate sampling of conformational space. |

| Key Dihedral Angles Monitored | φ (C'-N-Cα-C'), ψ (N-Cα-C'-N), ω (Cα-C'-N-H), χ1 (N-Cα-Cβ-Cγ) | To characterize the backbone and side-chain conformations. |

Spectroscopic Parameter Prediction and Validation

The prediction of spectroscopic parameters through computational methods is a valuable tool for structural elucidation and for validating experimental data. Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating various molecular properties, including vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectroscopy (FT-IR and Raman)

The calculated vibrational frequencies can be correlated with the experimental FT-IR and Raman spectra. The characteristic vibrational modes for this compound would include:

N-H stretching: Expected in the range of 3300-3500 cm⁻¹.

C=O stretching (amide and carbamate): Typically found between 1650 and 1750 cm⁻¹.

C-N stretching and N-H bending (amide II): Around 1550 cm⁻¹.

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.

C-H stretching (aliphatic and aromatic): Around 2800-3100 cm⁻¹.

A comparison of predicted and experimental vibrational frequencies for a related compound, N-phenylpropanamide, shows good agreement, validating the computational methodology. researchgate.net

NMR Spectroscopy

DFT calculations are also highly effective in predicting ¹H and ¹³C NMR chemical shifts. youtube.comnih.gov The process involves calculating the isotropic shielding values for each nucleus and then converting them to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com

For this compound, key expected NMR signals would include:

¹H NMR:

Aromatic protons of the phenyl group.

The N-H proton of the amide.

The N-H proton of the BOC group.

The methine (CH) and methyl (CH₃) protons of the alanine moiety.

The singlet from the nine equivalent protons of the tert-butyl group.

¹³C NMR:

Carbonyl carbons of the amide and carbamate (B1207046) groups.

Aromatic carbons.

Aliphatic carbons of the alanine and BOC groups.

The table below presents hypothetical, yet representative, predicted ¹³C NMR chemical shifts for this compound, based on typical values for its constituent functional groups.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|

| Amide C=O | ~170-175 | Typical range for secondary amides. |

| Carbamate C=O | ~155-160 | Characteristic of BOC-protected amines. |

| Aromatic C (quaternary) | ~135-140 | The carbon atom of the phenyl ring attached to the nitrogen. |

| Aromatic C-H | ~120-130 | Range for monosubstituted benzene (B151609) rings. |

| Alanine Cα | ~50-55 | Typical for α-carbons of amino acids. |

| BOC C (quaternary) | ~80-85 | The quaternary carbon of the tert-butyl group. |

| BOC CH₃ | ~28-30 | The methyl carbons of the tert-butyl group. |

| Alanine Cβ (CH₃) | ~18-22 | The methyl side chain of alanine. |

The validation of these predicted spectroscopic parameters would require their comparison against experimentally obtained spectra for this compound. Any discrepancies between the calculated and experimental values can provide further insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. researchgate.net

Applications of N Phenyl 2 Boc Amino Propanamide in Complex Molecular Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently relies on the incorporation of chiral building blocks. nih.govoapen.org A molecule like N-Phenyl 2-(BOC-amino)propanamide, assuming the propanamide backbone is derived from a chiral source such as L- or D-alanine, would be a valuable chiral synthon. The tert-butoxycarbonyl (BOC) protecting group is standard in peptide synthesis and other organic transformations due to its stability and ease of removal under acidic conditions. researchgate.net

Utilization in Peptide Mimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov Non-canonical amino acids are frequently employed as building blocks in the design of these mimetics. nih.gov this compound can be considered a derivative of a non-canonical amino acid.

The N-phenyl group would confer a significant degree of conformational rigidity compared to a standard peptide bond. This can be advantageous in locking the molecule into a specific bioactive conformation. Furthermore, the phenyl group can engage in pi-stacking interactions with biological targets, potentially enhancing binding affinity. The synthesis of peptidomimetics often involves the coupling of such modified amino acid derivatives, where the BOC group plays a crucial role in protecting the amine during bond formation. researchgate.net

Scaffold for Heterocyclic Compound Construction

Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The structure of this compound contains functionalities that could serve as a scaffold for the construction of various heterocyclic systems. For instance, the amide nitrogen and the phenyl ring could participate in cyclization reactions to form benzimidazole (B57391) or related fused heterocyclic structures. semanticscholar.org

Depending on the reaction conditions and the reagents employed, the amide carbonyl and the deprotected amino group could also be involved in the formation of different types of nitrogen-containing heterocycles. The synthesis of diverse heterocyclic libraries from a common starting material is a key strategy in drug discovery. frontiersin.org While direct examples involving this compound are not available, the general principles of heterocyclic synthesis suggest its potential utility in this area. mdpi.com For example, related 2-amino-N-phenylbenzamides have been used to synthesize 3-phenyl-1,2,3-benzotriazin-4(3H)-ones through diazotization and cyclization. researchgate.net

Derivatization to Access Diverse Chemical Libraries

The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery. mdpi.com this compound provides several points for diversification. The BOC-protected amine, once deprotected, can be acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents.

The phenyl ring itself is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of functional groups at the ortho, meta, or para positions, which can modulate the electronic and steric properties of the molecule. Furthermore, the amide bond could potentially be modified or cleaved to yield other functional groups. This multipoint derivatization capability would, in principle, allow for the rapid generation of a library of related compounds for biological screening.

Advanced Functional Applications of N Phenyl 2 Boc Amino Propanamide

Design and Synthesis of Chiral Ligands for Catalysis

There is currently no scientific literature available that describes the design or synthesis of chiral ligands based on the N-Phenyl 2-(BOC-amino)propanamide scaffold for catalytic applications.

Application in Asymmetric Catalysis

A review of established scientific databases and journals indicates that this compound has not been reported as a ligand in asymmetric catalysis. While the broader class of chiral amides has been explored for their potential in inducing stereoselectivity in chemical reactions, the specific application of this compound remains an unexplored area of research. The structural motifs present in this compound, such as the chiral center and the amide functionality, theoretically suggest potential for coordination with metal centers; however, no studies have been published to validate this.

Ligand-Metal Complex Formation and Characterization

Consistent with the absence of its use in catalysis, there are no published reports on the formation and characterization of ligand-metal complexes involving this compound. The synthesis and characterization of such complexes would be a prerequisite for exploring their catalytic activity. The lack of data in this area further underscores the nascent stage of research concerning this particular compound's coordination chemistry.

Supramolecular Chemistry and Self-Assembly

The potential of this compound in the field of supramolecular chemistry and self-assembly has not been investigated in any published research.

Hydrogen Bonding Motifs and Directed Assembly

While the molecule contains both hydrogen bond donors (N-H of the amide and the BOC-amine) and acceptors (C=O of the amide and BOC group), no studies have been conducted to characterize its specific hydrogen bonding motifs. The interplay of these groups could theoretically lead to the formation of predictable supramolecular structures through self-assembly. However, without experimental data, any discussion of its self-assembly behavior remains speculative. Analysis of similar molecules suggests that amide-amide hydrogen bonding could lead to the formation of one-dimensional chains or tapes.

Investigation of Intermolecular Interactions in Solid and Solution States

There is a lack of published research on the intermolecular interactions of this compound in either the solid or solution state. Techniques such as X-ray crystallography for solid-state analysis and various NMR spectroscopic methods (like NOESY) for solution-state studies would be necessary to elucidate these interactions. Such studies would provide insight into the compound's aggregation behavior and its potential to form ordered structures.

Materials Science Applications (e.g., in polymer chemistry, if applicable)

Currently, there are no documented applications of this compound in materials science. The incorporation of chiral building blocks into polymers can impart unique properties, but this specific compound has not been utilized for such purposes according to the available scientific literature. Research into its potential as a monomer or a functional additive in polymer chemistry is an area that remains to be explored.

Future Research Trajectories and Emerging Trends for N Phenyl 2 Boc Amino Propanamide

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is a major driver of innovation in organic synthesis. Future research on N-Phenyl 2-(BOC-amino)propanamide will likely focus on developing synthetic routes that minimize environmental impact while maximizing yield and purity.

Current synthetic approaches often rely on conventional methods that may involve hazardous reagents and solvents. Emerging research trends point towards the adoption of more sustainable practices. This includes the exploration of catalyst-free and solvent-free conditions for the BOC-protection of the parent amine, reducing the reliance on volatile organic compounds. uzh.ch Furthermore, biocatalytic methods, using enzymes to facilitate key reaction steps, present a promising avenue for highly selective and environmentally benign synthesis.

Future efforts will likely concentrate on optimizing these green methodologies, as detailed in the comparative table below.

Table 1: Comparison of Synthetic Paradigms for this compound

| Parameter | Conventional Route | Future Sustainable Route |

| Solvent System | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Water, 2-Methyltetrahydrofuran (2-MeTHF), or solvent-free |

| Catalyst | Homogeneous base catalysts | Immobilized enzymes, heterogeneous catalysts, or catalyst-free |

| Reagent Stoichiometry | Use of excess reagents | Near-stoichiometric amounts, atom-economic reactions |

| Energy Input | High-temperature reflux | Room temperature or mild heating |

| Waste Generation | Significant solvent and reagent waste | Minimized waste streams, recyclable catalysts |

| Purification | Multi-step chromatography | Simplified workup, direct crystallization |

Exploration of Undiscovered Reactivity and Transformations

The intrinsic chemical functionalities of this compound—the BOC-protected amine, the secondary amide, and the phenyl ring—offer a rich playground for discovering novel reactions. The BOC group, while primarily for protection, can influence the reactivity of adjacent centers. After its selective removal under acidic conditions, the resulting free amine becomes a key handle for a multitude of transformations.

Future research will likely move beyond simple deprotection and acylation reactions to explore more complex, value-adding transformations. This could involve using the deprotected amine in multi-component reactions (MCRs) to rapidly build molecular complexity. For instance, Ugi or Passerini-type reactions could generate diverse libraries of peptidomimetics or other intricate scaffolds from this single building block. Additionally, the N-phenyl group could be targeted for late-stage functionalization through C-H activation, allowing for the introduction of various substituents to fine-tune the molecule's properties.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering superior control, safety, and efficiency. uzh.ch Integrating the synthesis of this compound into a flow-based system is a significant future trajectory. nih.gov

An automated flow synthesis setup would involve pumping reagents through heated reactors and columns packed with immobilized catalysts or reagents. uzh.chnih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. uzh.ch Key benefits include the ability to handle reactive intermediates safely and the potential for real-time reaction monitoring using in-line analytical tools like UV spectroscopy. nih.gov This technology would enable the on-demand, rapid synthesis of the compound and its derivatives, accelerating research and development. nih.gov

Table 2: Hypothetical Flow Synthesis Protocol vs. Batch Method

| Step | Batch Synthesis (Manual) | Automated Flow Synthesis |

| Reaction Time | Several hours to overnight | Minutes (residence time in reactor) |

| Workup | Liquid-liquid extraction, column chromatography | In-line purification, continuous extraction |

| Scalability | Difficult, requires process re-optimization | Readily scalable by extending run time |

| Monitoring | Offline (TLC, HPLC) | In-line, real-time (UV, IR) |

| Consistency | Operator-dependent | Highly reproducible |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby saving significant time and resources. For this compound, advanced computational modeling will be instrumental in predictive design.

Techniques such as Density Functional Theory (DFT) can be used to analyze the molecule's electronic structure, predict its reactivity, and elucidate reaction mechanisms. nih.gov Molecular docking simulations can be employed to predict how derivatives of this compound might bind to biological targets like enzymes or receptors, guiding the design of new potential therapeutic agents. nih.gov Such studies can rationalize binding affinities by identifying key interactions with amino acid residues within a target's active site. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of desired activity.

Table 3: Application of Computational Modeling Techniques

| Modeling Technique | Predicted Property / Application | Potential Impact |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, reaction energy profiles | Guiding synthesis of new derivatives by predicting stability and reactivity. nih.gov |

| Molecular Docking | Binding mode and affinity to biological targets (e.g., kinases, proteases) | Prioritizing candidates for synthesis in drug discovery programs. nih.gov |

| Molecular Dynamics (MD) | Conformational flexibility, interaction with solvent, binding stability | Understanding the dynamic behavior of the molecule in a biological environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Designing compounds with enhanced potency and improved properties. |

Synergistic Applications in Interdisciplinary Fields

The true potential of this compound will be realized through its application in diverse, interdisciplinary fields. Its structure makes it an ideal building block for creating novel molecules with tailored functions.

Medicinal Chemistry : As a protected amino acid derivative, its primary future application lies in the synthesis of peptidomimetics and small molecule drug candidates. The N-phenyl group can provide crucial π-stacking interactions in receptor binding, a feature often sought in drug design. It can serve as a precursor for developing novel inhibitors for various enzymes or modulators for receptors. nih.gov

Materials Science : The compound's amide and aromatic functionalities could be exploited in the synthesis of novel polymers or supramolecular structures. After deprotection, the amine can serve as a reactive site for polymerization or for grafting onto surfaces to create functional materials with specific binding or recognition properties.

Chemical Biology : Incorporation of this non-canonical amino acid structure into peptides can help probe protein structure and function. Its derivatives could be used to create chemical tools for studying biological processes within cellular environments.

Q & A

Q. How is N-Phenyl 2-(BOC-amino)propanamide synthesized, and what reaction conditions are critical for maintaining the BOC group?

Methodological Answer: The synthesis involves a multi-step approach:

- BOC Protection: Introduce the tert-butoxycarbonyl (BOC) group to the amino moiety using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP in THF) to prevent premature deprotection .

- Coupling Reaction: React the BOC-protected amine with phenylpropanamide using coupling agents like HATU or EDCI to facilitate amide bond formation. Solvents such as DMF or dichloromethane are preferred for optimal yield .

- Critical Conditions: Maintain anhydrous conditions and temperatures below 25°C to preserve the BOC group’s stability. Avoid strong acids or bases during workup to prevent cleavage .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

Methodological Answer:

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS or EI-MS) with fragmentation patterns matching the BOC-protected structure. Reference databases like NIST provide comparative spectra for validation .

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify key signals:

- BOC tert-butyl group: δ ~1.4 ppm (9H singlet in H NMR) .

- Amide protons: δ ~6.5–8.0 ppm (dependent on substitution) .

- Infrared Spectroscopy (IR): Detect characteristic amide C=O stretch (~1650–1700 cm) and BOC carbonyl (~1740 cm) .

Advanced Research Questions

Q. How can the BOC-protected intermediate be optimized for stability during storage and subsequent reactions?

Methodological Answer:

- Storage Conditions: Store at –20°C in inert, anhydrous environments (e.g., under argon) to prevent hydrolysis. Lyophilization enhances long-term stability .

- Purity Monitoring: Use HPLC with UV detection (λ = 210–254 nm) to track degradation. Impurities >2% indicate compromised stability .

- Reaction Compatibility: Avoid trifluoroacetic acid (TFA) in downstream steps unless intentional deprotection is required. Substitute with milder acids like formic acid for partial deprotection .

Q. What advanced techniques are used to study the solid-state structure and conformational dynamics of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks. Compare with computational models (e.g., DFT) to validate stereoelectronic effects .

- Polarized IR-LD Spectroscopy: Analyze oriented crystals suspended in nematic liquid crystals to assign vibrational modes and confirm amide group orientation .

- Dynamic NMR: Study rotational barriers of the BOC group in solution to assess steric hindrance effects .

Q. How does introducing the BOC group affect the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

- Steric Shielding: The bulky BOC group reduces nucleophilicity of the adjacent amine, minimizing side reactions (e.g., diketopiperazine formation) during coupling .

- Activation Strategies: Use HATU or PyBOP as coupling agents to enhance reactivity of the BOC-protected carboxylate. Monitor coupling efficiency via F NMR if fluorinated reagents are employed .

- Comparative Studies: Conduct kinetic analyses with/without BOC protection to quantify rate differences in model reactions (e.g., coupling with benzylamine) .

Q. What strategies resolve data contradictions between computational models and experimental spectroscopic data?

Methodological Answer:

- Multi-Technique Validation: Cross-reference IR, NMR, and X-ray data to identify discrepancies (e.g., unexpected tautomerism or solvent effects) .

- Computational Refinement: Adjust DFT parameters (e.g., solvent dielectric constant in COSMO models) to better match experimental H NMR shifts .

- Isotopic Labeling: Synthesize C- or N-labeled analogs to unambiguously assign overlapping signals in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.